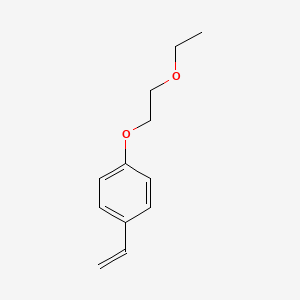

1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE

Description

BenchChem offers high-quality 1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-(2-ethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h3,5-8H,1,4,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOQKKFBYIBJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498220 | |

| Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67521-18-0 | |

| Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene

This guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene, a substituted styrene derivative with potential applications in polymer chemistry and materials science. The methodologies detailed herein are grounded in established organic chemistry principles and supported by peer-reviewed literature, ensuring both reproducibility and a thorough understanding of the underlying chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1-ethenyl-4-(2-ethoxyethoxy)benzene is a monomer characterized by a vinyl group attached to a phenyl ring, which is further functionalized with an ethoxyethoxy ether linkage.[1][2] This unique combination of a polymerizable vinyl group and a flexible, polar ether chain imparts specific properties to the resulting polymers, such as increased hydrophilicity and modified thermal characteristics. The synthesis of this molecule can be strategically approached in a multi-step process, commencing with the construction of the core aromatic ether structure, followed by the introduction of the vinyl functionality. This guide will explore two primary and reliable synthetic routes from a common intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1-ethenyl-4-(2-ethoxyethoxy)benzene, suggests a disconnection at the vinyl group and the ether linkage. This leads to the identification of a key intermediate, 4-(2-ethoxyethoxy)benzaldehyde. This aldehyde can then be synthesized via a Williamson ether synthesis from 4-hydroxybenzaldehyde and a suitable 2-ethoxyethoxy electrophile. The vinyl group can be installed from the aldehyde using standard olefination reactions.

Synthesis of the Key Intermediate: 4-(2-ethoxyethoxy)benzaldehyde

The foundational step in the synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene is the preparation of the aldehyde intermediate, 4-(2-ethoxyethoxy)benzaldehyde. The Williamson ether synthesis is the most direct and efficient method for this transformation.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-hydroxybenzaldehyde.

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[4] In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the base without strongly solvating the nucleophilic phenoxide, thus accelerating the reaction rate.[4]

Experimental Protocol: Synthesis of 4-(2-ethoxyethoxy)benzaldehyde

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxybenzaldehyde | 122.12 | 12.21 g | 0.10 |

| 2-Chloroethoxyethane | 108.56 | 13.03 g | 0.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |

| Dimethylformamide (DMF) | - | 150 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (12.21 g, 0.10 mol) and potassium carbonate (20.73 g, 0.15 mol).

-

Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add 2-chloroethoxyethane (13.03 g, 0.12 mol) to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-(2-ethoxyethoxy)benzaldehyde.

Pathway A: Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene via the Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[6] This reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the carbonyl group of the aldehyde, forming a four-membered ring intermediate (an oxaphosphetane) that subsequently collapses to yield the alkene and triphenylphosphine oxide.[6]

Mechanistic Insight: The Wittig Reaction

The Wittig reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[6] This forms a betaine intermediate, which then cyclizes to the oxaphosphetane. The driving force for the final step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6][7]

Experimental Protocol: Wittig Olefination

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyltriphenylphosphonium Bromide | 357.23 | 21.43 g | 0.06 |

| n-Butyllithium (n-BuLi) | 64.06 | 24 mL (2.5 M in hexanes) | 0.06 |

| 4-(2-ethoxyethoxy)benzaldehyde | 194.23 | 9.71 g | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

Preparation of the Ylide: In a flame-dried 500 mL three-neck flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (21.43 g, 0.06 mol) in 150 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (24 mL of a 2.5 M solution in hexanes, 0.06 mol) dropwise via a syringe. A deep yellow to orange color indicates the formation of the ylide.[8]

-

Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve 4-(2-ethoxyethoxy)benzaldehyde (9.71 g, 0.05 mol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically 95:5) to isolate 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Pathway B: Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene via Grignard Reaction and Dehydration

An alternative route involves a two-step process starting from the same aldehyde intermediate: a Grignard reaction to form a secondary alcohol, followed by dehydration to yield the alkene.[9]

Mechanistic Insight: Grignard Reaction and Dehydration

The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile, attacking the carbonyl carbon of 4-(2-ethoxyethoxy)benzaldehyde.[10][11] This addition reaction, after an acidic workup, yields the secondary alcohol, 1-(4-(2-ethoxyethoxy)phenyl)ethanol.[9] Subsequent dehydration of this alcohol, typically under acidic conditions and heat, proceeds via an E1 or E2 elimination mechanism to form the stable, conjugated styrene derivative.[12][13][14]

Experimental Protocol: Grignard Reaction and Dehydration

Step 1: Grignard Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 1.46 g | 0.06 |

| Methyl Bromide (as a solution in Et₂O) or Methyl Iodide | 94.94 / 141.94 | (e.g., 3.0 M solution) 20 mL | 0.06 |

| 4-(2-ethoxyethoxy)benzaldehyde | 194.23 | 9.71 g | 0.05 |

| Anhydrous Diethyl Ether (Et₂O) | - | 150 mL | - |

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried 250 mL three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.46 g, 0.06 mol).[15]

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add 20 mL of anhydrous diethyl ether.

-

In the dropping funnel, place a solution of methyl bromide (or iodide) in anhydrous diethyl ether (to a total of 0.06 mol). Add a small portion to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If not, gentle warming may be required.[10]

-

Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.

-

Grignard Addition: Cool the Grignard reagent solution to 0 °C. Dissolve 4-(2-ethoxyethoxy)benzaldehyde (9.71 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude alcohol, 1-(4-(2-ethoxyethoxy)phenyl)ethanol. This can be purified by chromatography or used directly in the next step.

Step 2: Dehydration

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-(2-ethoxyethoxy)phenyl)ethanol | 210.27 | (from previous step) ~0.05 | ~0.05 |

| p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄) | 172.20 / 98.08 | Catalytic amount (e.g., 0.5 g) | - |

| Toluene | - | 100 mL | - |

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-(4-(2-ethoxyethoxy)phenyl)ethanol in 100 mL of toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (or a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Synthesis Workflow Diagrams

Overall Synthesis Scheme

Caption: Overall synthetic routes to 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Detailed Williamson Ether Synthesis Workflow

Caption: Step-by-step workflow for the Williamson ether synthesis.

Conclusion

The synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene can be reliably achieved through a multi-step sequence starting from readily available 4-hydroxybenzaldehyde. The formation of the key intermediate, 4-(2-ethoxyethoxy)benzaldehyde, via the Williamson ether synthesis is a robust and high-yielding reaction. Subsequently, the introduction of the vinyl group can be accomplished through either the Wittig reaction or a Grignard reaction followed by dehydration. The choice between these two pathways may depend on the specific laboratory equipment available, reagent accessibility, and desired scale of the synthesis. Both routes are well-established in organic synthesis and provide a solid foundation for the production of this valuable monomer for further research and development in polymer and materials science.

References

- CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene. (n.d.). Google Patents.

-

Synthesis of 4-(2-acryloyloxyethoxy)benzaldehyde. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. (2007). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1503. [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

-

Heck reaction. (2023, December 29). In Wikipedia. [Link]

-

1-ethenyl-4-(2-ethoxyethoxy)benzene | CAS#:67521-18-0. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved January 23, 2026, from [Link]

- CN102361838A - Dehydration of 1-phenyl ethanol. (n.d.). Google Patents.

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. (2022). Molecules, 27(16), 5123. [Link]

-

Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

-

Synthesis and some properties of three stereoisomers of 1,4-diethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene. (2004). Arkivoc, 2005(2), 148-154. [Link]

- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.). Google Patents.

-

Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

-

Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. (2014). Journal of Chemical Education, 91(8), 1233-1236. [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

-

Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. (2014). ACS Catalysis, 4(12), 4572-4576. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

-

2-(2-Ethoxyethoxy)ethanol. (n.d.). chemeurope.com. Retrieved January 23, 2026, from [Link]

-

-

Grignard Reaction. (n.d.). Retrieved January 23, 2026, from [Link]

-

- CN103724171B - Preparation method of 2-ethoxybenzaldehyde. (n.d.). Google Patents.

-

1,3-Bis[2-(ethenyloxy)ethoxy]benzene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 23, 2026, from [Link]

-

19.7b Wittig Reaction | Organic Chemistry. (2021, April 5). [Video]. YouTube. [Link]

-

The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Retrieved January 23, 2026, from [Link]

-

2-(2-Ethoxyethoxy)ethanol. (2023, November 28). In Wikipedia. [Link]

-

Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

- WO2010110841A1 - Dehydration of 1-phenyl ethanol. (n.d.). Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-ethenyl-4-(2-ethoxyethoxy)benzene | CAS#:67521-18-0 | Chemsrc [chemsrc.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson_ether_synthesis [chemeurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. adichemistry.com [adichemistry.com]

- 12. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 13. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-ethenyl-4-(2-ethoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-ethenyl-4-(2-ethoxyethoxy)benzene (CAS Number: 67521-18-0), a functionalized styrene monomer with potential applications in polymer chemistry and the life sciences. We will delve into its chemical and physical properties, plausible synthetic routes, analytical characterization, and prospective applications, particularly in the realm of drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science and pharmaceutical research.

Compound Profile and Physicochemical Properties

1-ethenyl-4-(2-ethoxyethoxy)benzene is an organic compound featuring a vinyl group attached to a benzene ring, which is further substituted with a 2-ethoxyethoxy group. This unique combination of a polymerizable vinyl group and a flexible, hydrophilic ether linkage imparts distinctive properties to the molecule.

Table 1: Physicochemical Properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene

| Property | Value |

| CAS Number | 67521-18-0 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Canonical SMILES | CCOCCOC1=CC=C(C=C1)C=C |

| InChI Key | VMOQKKFBYIBJOJ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 18.5 Ų |

| Rotatable Bond Count | 6 |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 0 |

Synthesis Methodologies

While a specific, documented synthesis for 1-ethenyl-4-(2-ethoxyethoxy)benzene is not prevalent in the literature, its structure lends itself to several well-established synthetic strategies. The key challenge lies in the formation of the vinyl group on the substituted benzene ring. Below, we propose three plausible and robust synthetic pathways.

Wittig Reaction Approach

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[1][2][3][4] This approach would involve the reaction of 4-(2-ethoxyethoxy)benzaldehyde with a phosphorus ylide.

Step 1: Synthesis of the Precursor Aldehyde

The synthesis would commence with the Williamson ether synthesis to attach the ethoxyethoxy side chain to 4-hydroxybenzaldehyde.

Caption: Synthesis of the aldehyde precursor.

Step 2: The Wittig Reaction

The synthesized aldehyde is then reacted with methyltriphenylphosphonium bromide in the presence of a strong base to form the vinyl group.[5]

Caption: The Wittig reaction pathway.

Heck Reaction Approach

The Heck reaction provides a powerful method for the vinylation of aryl halides.[6][7] This pathway would utilize a palladium catalyst to couple 1-bromo-4-(2-ethoxyethoxy)benzene with ethylene.

Caption: Heck reaction for vinyl group installation.

Grignard Reaction Approach

A Grignard reaction offers a classic carbon-carbon bond-forming strategy.[8][9][10] This would involve the reaction of the Grignard reagent derived from 1-bromo-4-(2-ethoxyethoxy)benzene with a vinylating agent like vinyl bromide.[11]

Caption: Grignard reaction for vinylation.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the vinyl protons (typically in the 5-7 ppm region), aromatic protons, and the protons of the ethoxyethoxy group.

-

¹³C NMR: Signals corresponding to the vinyl carbons, aromatic carbons, and the carbons of the ethoxyethoxy side chain should be observed.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C=C stretching of the vinyl group (around 1630 cm⁻¹), aromatic C=C stretching, and C-O-C stretching of the ether linkages.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 192.25 g/mol should be observed, along with characteristic fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound.[12]

Polymerization and Potential Applications in Drug Development

The presence of the vinyl group makes 1-ethenyl-4-(2-ethoxyethoxy)benzene a valuable monomer for polymerization.[13] It can undergo polymerization via various mechanisms, including free radical, cationic, and anionic polymerization, to produce polymers with tailored properties.

The ethoxyethoxy side chain is expected to enhance the solubility of the resulting polymer in a range of solvents and introduce flexibility and potentially hydrophilicity to the polymer backbone. These characteristics are highly desirable in biomedical applications.

Polymer Synthesis for Drug Delivery

Functionalized polymers are at the forefront of advanced drug delivery systems.[14][15] Polymers derived from 1-ethenyl-4-(2-ethoxyethoxy)benzene could be formulated into nanoparticles, micelles, or hydrogels for the encapsulation and controlled release of therapeutic agents. The ether linkages may also impart biocompatibility to the polymer.

Caption: Potential workflow for drug delivery applications.

Biocompatible Materials

Styrene-based polymers, when appropriately functionalized, can exhibit good biocompatibility.[16][17] The incorporation of the ethoxyethoxy group may further enhance this property, making the resulting polymers suitable for use in medical devices and tissue engineering scaffolds.

Safety and Toxicological Considerations

No specific toxicological data for 1-ethenyl-4-(2-ethoxyethoxy)benzene is currently available. However, it is prudent to consider the toxicology of structurally related compounds, particularly styrene. Styrene is metabolized in the body to styrene oxide, which is a known toxic metabolite.[18][19]

Table 2: Potential Hazards and Safety Recommendations

| Hazard | Recommendation |

| Inhalation | Work in a well-ventilated area or use a fume hood. |

| Skin Contact | Wear appropriate protective gloves and a lab coat. |

| Eye Contact | Wear safety glasses or goggles. |

| Ingestion | Avoid ingestion. |

Given the lack of specific data, this compound should be handled with care, assuming it may have potential toxicity similar to other substituted styrenes. A thorough risk assessment should be conducted before handling significant quantities.

Conclusion

1-ethenyl-4-(2-ethoxyethoxy)benzene is a promising functionalized monomer with significant potential in materials science and drug development. While direct synthetic and analytical data are sparse, established chemical principles allow for the confident prediction of its properties and the design of robust synthetic routes. Its unique structure suggests that polymers derived from it could offer advantageous properties for biomedical applications, including enhanced solubility, flexibility, and biocompatibility. Further research into the synthesis, polymerization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

-

Photopolymer - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Bis[2-(ethenyloxy)ethoxy]benzene. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2020). Biocompatible Nanocomposites Based on Poly(styrene-block-isobutylene-block-styrene) and Carbon Nanotubes for Biomedical Application. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). vinyl bromide. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Functionalization based on styrenes. (a) Typical representative... Retrieved January 23, 2026, from [Link]

-

ChemRxiv. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 2. Alkoxy ring-substituted octyl phenylcyanoacrylates. Retrieved January 23, 2026, from [Link]

-

ACS Polymers Au. (n.d.). Engineering an All-Biobased Solvent- and Styrene-Free Curable Resin. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 23, 2026, from [Link]

-

PubMed Central. (n.d.). Functionalized Particles Designed for Targeted Delivery. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.

-

Truman State University. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Styrene: toxicity studies--what do they show? Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2020). Preparation of bio-based styrene alternatives and their free radical polymerization. Retrieved January 23, 2026, from [Link]

-

Preprints.org. (n.d.). Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging. Retrieved January 23, 2026, from [Link]

-

ChemWhat. (n.d.). 4-Ethenylphenol polymer with ethenylbenzene and 1-ethenyl-4-(1-ethoxyethoxy)benzene CAS#: 177034-67-2. Retrieved January 23, 2026, from [Link]

-

Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved January 23, 2026, from [Link]

-

PubMed Central. (2020). Biocompatible Nanocomposites Based on Poly(styrene-block-isobutylene-block-styrene) and Carbon Nanotubes for Biomedical Application. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution.

-

Organic Syntheses. (n.d.). Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. Retrieved January 23, 2026, from [Link]

-

Preprints.org. (n.d.). Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Studies of nephrotoxicity due to mixed exposure to styrene and toluene. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). The Wittig Reaction. Retrieved January 23, 2026, from [Link]

-

Sci-Hub. (1998). Gel formation in cationic polymerization of divinyl ethers. I. 1,4-Bis(2-vinyloxyethoxy)benzene. Retrieved January 23, 2026, from [Link]<675::aid-pola1>3.0.co;2-l

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes as promising materials for laser optical limiters. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium... Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Benzene, diethenyl-, polymer with ethenylbenzene andethenylethylbenzene. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut. Retrieved January 23, 2026, from [Link]

-

Fudan University. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. Retrieved January 23, 2026, from [Link]

-

SIELC Technologies. (2018). Benzene, 1-ethenyl-4-methoxy-. Retrieved January 23, 2026, from [Link]

-

reposiTUm. (2024). Tetraethylammonium Salts as Solid, Easy to Handle Ethylene Precursors and Their Application in Mizoroki–Heck Coupling. Retrieved January 23, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Benzene, 1-ethenyl-4-methoxy- | SIELC Technologies [sielc.com]

- 13. Photopolymer - Wikipedia [en.wikipedia.org]

- 14. Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging [scirp.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Biocompatible Nanocomposites Based on Poly(styrene-block-isobutylene-block-styrene) and Carbon Nanotubes for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Styrene: toxicity studies--what do they show? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 1-(2-ethoxyethoxy)-4-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-ethoxyethoxy)-4-vinylbenzene is a bespoke organic molecule of increasing interest in materials science and polymer chemistry. Its unique structure, combining a reactive vinyl group with a flexible and polar ethoxyethoxy side chain, makes it a promising monomer for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive overview of the known and extrapolated physical characteristics of this compound, offering a critical resource for researchers engaged in its synthesis, handling, and application. Given the limited availability of direct experimental data for this specific molecule, this guide incorporates data from structurally analogous compounds to provide a robust predictive framework.

Identifiers and Structure

The fundamental identity of a chemical compound is established through its various nomenclature and structural representations.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | 1-(2-ethoxyethoxy)-4-vinylbenzene |

| CAS Number | 67521-18-0 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| SMILES | C=Cc1ccc(OCCOCC)cc1 |

Molecular Structure

The molecular architecture of 1-(2-ethoxyethoxy)-4-vinylbenzene is characterized by a styrene core functionalized with an ethoxyethoxy group at the para position. This structure imparts a combination of hydrophobicity from the benzene ring and hydrophilicity and flexibility from the ether chain.

Caption: Molecular structure of 1-(2-ethoxyethoxy)-4-vinylbenzene.

Physical and Chemical Properties

| Property | 1-(2-ethoxyethoxy)-4-vinylbenzene (Predicted/Estimated) | 4-Methoxystyrene (Analog) | Diethylene Glycol Monoethyl Ether (Analog) |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless liquid[1][2] | Colorless, slightly viscous liquid[3] |

| Boiling Point | > 205 °C (estimated) | 205 °C[2] | 202 °C[4][5] |

| Melting Point | < 2 °C (estimated) | 2 °C[2][6] | -80 °C[5] |

| Density | ~1.0 g/cm³ (estimated) | 1.001 g/cm³ at 25 °C[2] | 0.999 g/mL at 25 °C[4][5] |

| Refractive Index | ~1.5 (estimated) | 1.562 at 20 °C[6] | 1.427 at 20 °C[3][4] |

| Solubility | Soluble in organic solvents, low solubility in water (predicted) | Slightly miscible with methanol[6] | Miscible with water and many organic solvents[4][7] |

Spectroscopic Analysis

While specific spectra for 1-(2-ethoxyethoxy)-4-vinylbenzene are not publicly available, its structure allows for the prediction of key spectroscopic features.

Expected Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (three distinct multiplets in the 5.0-7.0 ppm range), aromatic protons (two doublets in the 6.8-7.5 ppm range), and the ethoxyethoxy side chain (a series of triplets and a quartet in the 1.2-4.2 ppm range).

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the vinyl carbons (~110-140 ppm), aromatic carbons (~114-160 ppm), and the aliphatic carbons of the ether side chain (~15-70 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands for C=C stretching of the vinyl group (~1630 cm⁻¹), aromatic C=C stretching (~1600 and 1500 cm⁻¹), C-O-C stretching of the ether linkages (~1100-1250 cm⁻¹), and =C-H and C-H stretching vibrations.

Experimental Protocol: Acquiring Spectroscopic Data

The following provides a general methodology for obtaining spectroscopic data for a novel compound like 1-(2-ethoxyethoxy)-4-vinylbenzene.

Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra for structural confirmation.

Materials:

-

1-(2-ethoxyethoxy)-4-vinylbenzene sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

FTIR spectrometer with a liquid sample cell or ATR accessory

Procedure:

-

NMR Sample Preparation: a. Dissolve approximately 5-10 mg of the compound in ~0.7 mL of CDCl₃ in a clean, dry vial. b. Transfer the solution to a 5 mm NMR tube. c. Cap the NMR tube securely.

-

NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire a ¹H NMR spectrum using standard acquisition parameters. c. Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

IR Data Acquisition: a. Place a drop of the neat liquid sample onto the ATR crystal or fill the liquid sample cell. b. Acquire the IR spectrum over the range of 4000-400 cm⁻¹. c. Clean the ATR crystal or sample cell thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Sources

- 1. 4-Methoxystyrene | C9H10O | CID 12507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Vinylanisole - Wikipedia [en.wikipedia.org]

- 3. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethylene Glycol Monoethyl Ether | 111-90-0 [chemicalbook.com]

- 5. 二乙二醇单乙醚 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Methoxystyrene | 637-69-4 [chemicalbook.com]

- 7. CAS 111-90-0: Diethylene glycol monoethyl ether [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for 1-ethenyl-4-(2-ethoxyethoxy)benzene in Materials Science

Introduction: A Versatile Monomer for Tailored Material Properties

1-ethenyl-4-(2-ethoxyethoxy)benzene is a functionalized styrene monomer that presents significant opportunities for the design of advanced materials. The presence of the ethoxyethoxy side chain imparts a unique combination of hydrophilicity, flexibility, and polarity to the resulting polymers, making them attractive for a range of applications, from biocompatible coatings to advanced materials for organic electronics. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, polymerization, and potential applications of this versatile monomer.

The incorporation of ether linkages in polymer side chains is known to enhance solubility and can influence the thermomechanical properties of the material.[1] Specifically, the ethoxyethoxy group can introduce a degree of amphiphilicity, potentially leading to interesting self-assembly behaviors and facilitating interactions with both polar and non-polar environments. These characteristics are particularly relevant in the development of materials for bioelectronics and drug delivery systems.[2][3]

Monomer Characteristics

A clear understanding of the monomer's properties is crucial for its effective use in polymer synthesis.

| Property | Value | Source |

| CAS Number | 67521-18-0 | [4] |

| Molecular Formula | C12H16O2 | [4] |

| Molecular Weight | 192.25 g/mol | [4] |

| Synonyms | 1-(2-Ethoxyethoxy)-4-vinylbenzene | [4] |

Monomer Synthesis: A Plausible Synthetic Route

Workflow for the Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene

Sources

- 1. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for Surface Modification Using 1-ethenyl-4-(2-ethoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the surface modification of substrates using the functional monomer 1-ethenyl-4-(2-ethoxyethoxy)benzene. The unique chemical architecture of this styrenic monomer, featuring a polymerizable vinyl group and a hydrophilic ethoxyethoxy tail, offers a versatile platform for tailoring surface properties such as wettability, biocompatibility, and chemical reactivity. This document outlines a robust "grafting from" methodology employing surface-initiated atom transfer radical polymerization (SI-ATRP) to cultivate well-defined polymer brushes on silicon wafer substrates. Detailed, step-by-step protocols for substrate preparation, initiator immobilization, and polymerization are provided, underscored by the scientific rationale behind each step. Furthermore, this guide details essential characterization techniques—contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry—to validate the successful modification of the surface. This document is intended to serve as a practical resource for researchers and professionals in materials science, biotechnology, and drug development seeking to engineer novel surfaces with precisely controlled properties.

Introduction to 1-ethenyl-4-(2-ethoxyethoxy)benzene for Surface Engineering

1-ethenyl-4-(2-ethoxyethoxy)benzene, also known as 1-(2-ethoxyethoxy)-4-vinylbenzene, is a functionalized styrene monomer with the chemical formula C12H16O2 and a molecular weight of 192.25 g/mol [1]. Its structure incorporates a vinylbenzene moiety, which is readily polymerizable via various radical polymerization techniques, and a pendant ethoxyethoxy chain. This latter functional group imparts a degree of hydrophilicity and flexibility to the resulting polymer, making it an attractive candidate for applications where protein resistance, biocompatibility, or altered surface energy is desired.

The ability to tether polymers of 1-ethenyl-4-(2-ethoxyethoxy)benzene to a surface allows for the creation of "polymer brushes"—dense assemblies of polymer chains grown from a substrate. These brushes can dramatically alter the interfacial properties of the underlying material. The "grafting from" approach, specifically Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), is a powerful technique for the synthesis of well-defined polymer brushes with controlled thickness, grafting density, and composition[2]. This control is paramount in applications such as biosensors, drug delivery platforms, and medical implants where precise surface functionality is critical.

Key Physicochemical Properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene:

| Property | Value | Reference |

| CAS Number | 67521-18-0 | [1] |

| Molecular Formula | C12H16O2 | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

Strategic Approach: Surface-Initiated "Grafting From" Polymerization

The protocol detailed herein employs a "grafting from" strategy, where polymer chains are grown directly from an initiator-functionalized surface[2][3]. This method is generally preferred over "grafting to" (attaching pre-formed polymers) as it allows for higher grafting densities and greater control over polymer brush architecture[2]. The chosen polymerization technique is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a controlled radical polymerization method that enables the synthesis of polymers with low polydispersity and predictable molecular weights[4].

The overall workflow for the surface modification process is as follows:

Figure 1: Workflow for surface modification.

Detailed Experimental Protocols

Protocol 1: Cleaning of Silicon Wafer Substrates

Rationale: A pristine, contaminant-free surface is crucial for the uniform deposition of the initiator monolayer and subsequent homogeneous polymer brush growth. This protocol utilizes a combination of solvent cleaning to remove organic residues and Piranha solution to remove stubborn organic contaminants and to hydroxylate the silicon surface, creating reactive sites for initiator attachment[5][6][7][8].

Materials:

-

Silicon wafers (e.g., single-side polished, p-type <100>)

-

Acetone (ACS grade)

-

Methanol (ACS grade)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Sulfuric acid (H2SO4, 98%)

-

Hydrogen peroxide (H2O2, 30%)

-

Nitrogen gas (high purity)

-

Glass beakers

-

Wafer tweezers (Teflon)

-

Hot plate

Procedure:

-

Place the silicon wafer in a beaker and sonicate in acetone for 15 minutes.

-

Decant the acetone and sonicate the wafer in methanol for 15 minutes[5].

-

Rinse the wafer thoroughly with DI water and dry under a stream of high-purity nitrogen gas.

-

Piranha Solution Preparation (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Slowly add 1 part H2O2 to 3 parts H2SO4 in a glass beaker. The solution will become very hot.

-

-

Immerse the cleaned, dry silicon wafer in the Piranha solution for 30 minutes.

-

Carefully remove the wafer using Teflon tweezers and rinse extensively with DI water.

-

Dry the wafer under a stream of nitrogen gas. The resulting surface should be highly hydrophilic.

Protocol 2: Immobilization of the ATRP Initiator

Rationale: This protocol describes a two-step process to covalently attach an ATRP initiator to the hydroxylated silicon surface. First, an amine-terminated silane is self-assembled on the surface. The amine groups are then converted to ATRP initiating sites by reaction with an acyl bromide. This creates a stable, covalently bound initiator monolayer from which the polymer brushes will be grown[3].

Materials:

-

Hydroxylated silicon wafer (from Protocol 1)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

Triethylamine (TEA)

-

α-Bromoisobutyryl bromide

-

Anhydrous dichloromethane (DCM)

-

Glass desiccator

-

Schlenk flask and line

Procedure:

-

Place the hydroxylated silicon wafer in a glass desiccator.

-

In a separate small vial within the desiccator, add 1 mL of APTES.

-

Evacuate the desiccator for 30 minutes to allow for vapor-phase silanization of the wafer.

-

After 2 hours, vent the desiccator and remove the wafer.

-

Rinse the wafer with toluene to remove any physisorbed APTES and dry with nitrogen.

-

Transfer the APTES-functionalized wafer to a Schlenk flask under a nitrogen atmosphere.

-

Add anhydrous DCM to the flask, followed by an excess of triethylamine.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add an excess of α-bromoisobutyryl bromide to the solution.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Remove the wafer, rinse with DCM, and dry with nitrogen. The wafer is now functionalized with an ATRP initiator.

Protocol 3: Surface-Initiated ATRP of 1-ethenyl-4-(2-ethoxyethoxy)benzene

Rationale: This protocol details the "grafting from" polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene from the initiator-functionalized silicon wafer. The polymerization is mediated by a copper catalyst complex. The addition of a sacrificial initiator in the solution helps to maintain a constant concentration of the deactivator species, leading to a more controlled polymerization from the surface[3].

Materials:

-

Initiator-functionalized silicon wafer (from Protocol 2)

-

1-ethenyl-4-(2-ethoxyethoxy)benzene (monomer)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Ethyl α-bromoisobutyrate (sacrificial initiator)

-

Anisole (solvent)

-

Methanol (for washing)

-

Schlenk flask and line

Procedure:

-

Place the initiator-functionalized silicon wafer in a Schlenk flask.

-

To the flask, add CuBr.

-

In a separate vial, prepare the polymerization solution by dissolving the monomer, PMDETA, and ethyl α-bromoisobutyrate in anisole.

-

Deoxygenate the polymerization solution by bubbling with nitrogen for 30 minutes.

-

Transfer the deoxygenated solution to the Schlenk flask containing the wafer and CuBr via a cannula.

-

Place the sealed flask in a preheated oil bath at 70 °C and allow the polymerization to proceed for the desired time (e.g., 1-24 hours, depending on the desired film thickness).

-

To quench the polymerization, open the flask to air and add an excess of methanol.

-

Remove the wafer and sonicate in methanol for 15 minutes to remove any physisorbed polymer.

-

Dry the polymer brush-modified wafer with nitrogen.

Validation and Characterization of the Modified Surface

Rationale: A multi-technique approach is essential to confirm the successful surface modification and to characterize the properties of the grafted polymer layer.

-

Contact Angle Goniometry: This technique measures the static water contact angle on the surface. A successful grafting of the hydrophilic poly(1-ethenyl-4-(2-ethoxyethoxy)benzene) brushes is expected to decrease the water contact angle compared to the bare or initiator-functionalized silicon wafer, indicating an increase in surface wettability. Untreated polystyrene surfaces are typically hydrophobic with a water contact angle of around 94°[9]. The presence of the ethoxyethoxy groups is expected to make the surface more hydrophilic.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the top few nanometers of the surface. Analysis of the high-resolution C1s and O1s spectra can confirm the presence of the polymer. The C1s spectrum is expected to show components corresponding to the aromatic ring, the aliphatic backbone, and the C-O bonds of the ethoxyethoxy side chain.

-

Ellipsometry: This is a non-destructive optical technique used to determine the thickness of thin films[10]. By measuring the change in polarization of light upon reflection from the surface, the thickness of the grafted polymer brush layer can be accurately determined[11][12][13].

Expected Characterization Results:

| Characterization Technique | Expected Outcome for Successful Modification |

| Water Contact Angle | A significant decrease in the water contact angle compared to a bare silicon wafer, indicating increased hydrophilicity. |

| XPS | Appearance of C1s peaks corresponding to C-C/C-H (aliphatic and aromatic) and C-O (ether) bonds. A significant increase in the overall carbon signal. |

| Ellipsometry | A measurable increase in the film thickness, which can be controlled by the polymerization time. Thickness can range from a few nanometers to over 100 nm. |

Conclusion

The protocols outlined in this guide provide a robust framework for the surface modification of silicon wafers using 1-ethenyl-4-(2-ethoxyethoxy)benzene via SI-ATRP. This methodology allows for the creation of well-defined polymer brushes with tunable properties. The successful application of these protocols will enable researchers to engineer surfaces with tailored wettability, biocompatibility, and functionality for a wide range of applications in the fields of materials science, biotechnology, and drug development.

References

-

Matyjaszewski Polymer Group. (n.d.). ATRP from surfaces. Carnegie Mellon University. Retrieved from [Link]

-

Yuan, G., Cai, W., & Li, W. (2018). Surface initiated atom transfer radical polymerization grafting of sodium styrene sulfonate from titanium and silicon substrates. PMC. Retrieved from [Link]

-

Boyes, S. G., Brittain, W. J., Weng, X., & Cheng, S. Z. D. (2002). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. TMI Characterization Laboratory. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Cleaning Procedures for Silicon Wafers. Retrieved from [Link]

-

WaferPro. (2024, January 19). How silicon wafers are cleaned. Retrieved from [Link]

-

UniversityWafer, Inc. (n.d.). How to Clean Silicon Wafers | Methods for Lab, MEMS & Semiconductor Use. Retrieved from [Link]

- Bobb, J., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews.

-

Matyjaszewski Polymer Group. (n.d.). Surfaces. Carnegie Mellon University. Retrieved from [Link]

-

ResearchGate. (n.d.). Contact angle images for droplets water and hexadecane on polystyrene surfaces. Retrieved from [Link]

-

J.A. Woollam Co., Inc. (n.d.). Thin Film Thickness. Retrieved from [Link]

- Johannsmann, D., et al. (1999).

-

ResearchGate. (n.d.). Ellipsometry determined thickness and swelling ratio of a PNIPAM brush as a function of xD and temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Water contact angle measurements of polystyrene. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Cleaning Procedures for Silicon Wafers. Retrieved from [Link]

-

WaferPro. (2024, January 19). How silicon wafers are cleaned. Retrieved from [Link]

-

UniversityWafer, Inc. (n.d.). How to Clean Silicon Wafers | Methods for Lab, MEMS & Semiconductor Use. Retrieved from [Link]

-

Berdichevsky, Y., et al. (n.d.). Preparation of Ultra Thin Polystyrene, Polypropylene and Polyethylene Films on Si Substrate Using Spin Coating Technology. DTIC. Retrieved from [Link]

-

ResearchGate. (n.d.). Ellipsometry determined thickness and swelling ratio of a PNIPAM brush as a function of xD and temperature. Retrieved from [Link]

-

J.A. Woollam Co., Inc. (n.d.). Thin Film Thickness. Retrieved from [Link]

- Johannsmann, D., et al. (1999).

-

ResearchGate. (n.d.). Contact angle images for droplets water and hexadecane on polystyrene surfaces. Retrieved from [Link]

-

ResearchGate. (n.d.). Water contact angle measurements of polystyrene. Retrieved from [Link]

-

Berdichevsky, Y., et al. (n.d.). Preparation of Ultra Thin Polystyrene, Polypropylene and Polyethylene Films on Si Substrate Using Spin Coating Technology. DTIC. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. Surface initiated atom transfer radical polymerization grafting of sodium styrene sulfonate from titanium and silicon substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inrf.uci.edu [inrf.uci.edu]

- 6. waferpro.com [waferpro.com]

- 7. universitywafer.com [universitywafer.com]

- 8. static-contents.youth4work.com [static-contents.youth4work.com]

- 9. researchgate.net [researchgate.net]

- 10. Thin Film Thickness - J.A. Woollam [jawoollam.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Effective Inhibitor Removal from 1-(2-ethoxyethoxy)-4-vinylbenzene

Welcome to the technical support center for the purification of 1-(2-ethoxyethoxy)-4-vinylbenzene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity monomer for their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the removal of polymerization inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to 1-(2-ethoxyethoxy)-4-vinylbenzene?

A1: 1-(2-ethoxyethoxy)-4-vinylbenzene, like other vinyl monomers, has a tendency to undergo spontaneous free-radical polymerization.[1] This process can be initiated by heat, light, or the presence of impurities. To ensure the chemical's stability and safety during transportation and storage, a small amount of an inhibitor, typically 4-tert-butylcatechol (TBC), is added.[2] This inhibitor acts as a radical scavenger, preventing premature and uncontrolled polymerization.[3]

Q2: What are the consequences of not removing the inhibitor before my reaction?

A2: Failing to remove the inhibitor will have significant adverse effects on your polymerization reaction. The inhibitor will react with and consume the free radicals generated by your initiator, leading to an induction period where no polymerization occurs.[3] This can result in incomplete or failed polymerization, altered reaction kinetics, and polymers with unpredictable molecular weights and properties.[4]

Q3: What are the common methods for removing the inhibitor from 1-(2-ethoxyethoxy)-4-vinylbenzene?

A3: The most effective and widely used methods for removing phenolic inhibitors like TBC from vinyl monomers are:

-

Column Chromatography: Passing the monomer through a column of basic or neutral activated alumina.[5][6]

-

Aqueous Extraction: Washing the monomer with a basic solution, such as aqueous sodium hydroxide (NaOH), to convert the acidic phenolic inhibitor into its water-soluble salt.[5][7]

-

Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the non-volatile inhibitor.[2][8]

Q4: Which inhibitor removal method should I choose?

A4: The choice of method depends on the required purity, the scale of your experiment, and the available equipment.

-

Column chromatography is excellent for small to medium-scale laboratory preparations and provides high-purity monomer.[5]

-

Aqueous extraction is a simple and effective method for bulk removal of the inhibitor but may require subsequent drying and distillation for achieving the highest purity.[7]

-

Vacuum distillation is ideal for obtaining very high-purity monomer, especially for sensitive polymerization techniques. Given the high boiling point of 1-(2-ethoxyethoxy)-4-vinylbenzene (250-260 °C), vacuum distillation is crucial to prevent thermal polymerization.[8][9]

Q5: How can I confirm that the inhibitor has been successfully removed?

A5: Several analytical techniques can be used to confirm the absence of TBC. A common qualitative test involves shaking the purified monomer with an aqueous NaOH solution; a pink or reddish color in the aqueous layer indicates the presence of residual TBC. For quantitative analysis, UV-Vis spectrophotometry or gas chromatography-mass spectrometry (GC/MS) can be employed.[10][11]

Experimental Protocols

Method 1: Inhibitor Removal using a Basic Alumina Column

This is a highly effective method for laboratory-scale purification.

Materials:

-

1-(2-ethoxyethoxy)-4-vinylbenzene (stabilized with TBC)

-

Activated basic alumina (Brockmann I, ~150 mesh)

-

Glass chromatography column with a stopcock

-

Glass wool or fritted glass support

-

Anhydrous solvent for pre-wetting the column (e.g., hexane or dichloromethane)

-

Clean, dry collection flask (amber glass is recommended to protect from light)

Step-by-Step Procedure:

-

Column Preparation:

-

Securely clamp the chromatography column in a vertical position inside a fume hood.

-

Place a small plug of glass wool at the bottom of the column to retain the alumina.

-

Add a small layer of sand on top of the glass wool.

-

Dry-pack the column with the required amount of basic alumina. A general rule of thumb is to use about 10-20g of alumina for every 100mL of monomer.

-

Gently tap the column to ensure even packing.

-

Pre-wet the column with a non-polar solvent and allow it to drain until the solvent level reaches the top of the alumina bed. Do not let the column run dry.[9]

-

-

Monomer Purification:

-

Carefully add the 1-(2-ethoxyethoxy)-4-vinylbenzene to the top of the column.

-

Allow the monomer to pass through the alumina under gravity. Do not apply pressure, as this can lead to channeling and inefficient removal.[9]

-

The TBC will be adsorbed onto the alumina, often visible as a yellowish-brown band at the top of the column.[9]

-

Collect the purified, colorless monomer in the collection flask.

-

Stop collecting when the colored band begins to migrate down the column.

-

-

Post-Purification Handling:

-

The purified monomer is now free of inhibitor and susceptible to polymerization. It should be used immediately.

-

If short-term storage is necessary, keep the monomer refrigerated (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) and in the dark.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Polymerization occurs in the storage bottle after purification. | 1. Incomplete inhibitor removal. 2. Exposure to heat, light, or air. 3. Contamination of the collection flask. | 1. Re-purify the monomer using fresh alumina or a more rigorous washing/distillation procedure. 2. Store the purified monomer at 2-8 °C, under an inert atmosphere, and in an amber bottle. 3. Ensure the collection flask is scrupulously clean and dry before use. |

| The monomer turns yellow during storage. | Oxidation or slow polymerization. | Discard the yellowed monomer and purify a fresh batch immediately before use. Do not attempt to use discolored monomer. |

| The polymerization reaction has a long induction period or fails to initiate. | Residual inhibitor in the monomer. | Re-purify the monomer. Consider using a combination of methods, such as NaOH wash followed by column chromatography or vacuum distillation, for higher purity. |

| The purified monomer is cloudy. | Fine alumina particles have passed through the column filter. | Ensure the glass wool plug is packed sufficiently tightly or use a column with a fritted disc. Allow the monomer to stand and decant, or filter through a syringe filter (PTFE, 0.45 µm). |

| The colored inhibitor band moves quickly down the alumina column. | The alumina is saturated or not sufficiently active. | Use a larger amount of fresh, activated alumina. Ensure the alumina is of the correct type (basic, Brockmann I). |

Visualizing the Workflow

Inhibitor Removal Workflow using Basic Alumina Column

Caption: Workflow for inhibitor removal using a basic alumina column.

Troubleshooting Logic for Failed Polymerization

Caption: Troubleshooting decision tree for failed polymerization.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 192.25 g/mol | [9] |

| Boiling Point | 250-260 °C at 760 mmHg | [9] |

| Density | ~0.99 g/cm³ | [2] |

| Solubility in Water | Low | [9] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene | [9] |

| Inhibitor | 4-tert-butylcatechol (TBC) | [2] |

| Recommended Storage | 2-8 °C, under inert gas, protected from light | [1] |

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-(1-Ethoxyethoxy)-4-Vinylbenzene CAS 157057-20-0 Product Specification. Retrieved from [Link]

- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 1-(1-Ethoxyethoxy)-4-vinylbenzene (stabilized with TBC).

-

ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? Retrieved from [Link]

- CliniChrom. (n.d.). The Analysis of 4-Tertiair Butyl Catechol (TBC) in Butadiene with the DVLS LGI Injector.

- Google Patents. (1977). Styrene purification process.

- Ghosh, P. (2023).

-

Applied Analytics. (n.d.). Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]

- Google Patents. (1996). Purification of vinyl monomer.

- Google Patents. (2004). Method of treating styrene to remove inhibitor and moisture.

- Chemistry LibreTexts. (2015).

- Google Patents. (2001). Method of diminishing unreacted monomer in vinyl polymer and toner.

-

ResearchGate. (2025). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Determine Total P-Tertiary-Butyl Catechol Content in Styrene and α-Methyl Styrene Using UV Vis. Retrieved from [Link]

- ioKinetic. (n.d.).

-

ResearchGate. (2016). Purifying reagents before use? Retrieved from [Link]

-

PubMed. (2012). [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry]. Retrieved from [Link]

-

ResearchGate. (2002). Analysis of the elimination process of polymerisation inhibitors from styrene by means of adsorption. Retrieved from [Link]

-

Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

- MDPI. (2020). Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities.

- BenchChem. (2025).

- Cytiva. (n.d.).

- GFJC Archive of Projects. (n.d.). NaOH Treatment to Neutralize Inhibitors of Taq Polymerase.

-

Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]

- Applied Analytics. (n.d.). Application Note AN-001: Measuring TBC (tert-butyl catechol)

- BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)

-

PubChem. (2025). 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. o-Ethylvinylbenzene (CAS 7564-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 67521-18-0|1-(2-Ethoxyethoxy)-4-vinylbenzene|BLD Pharm [bldpharm.com]

- 7. 1-(1-Ethoxyethoxy)-4-vinylbenzene | 157057-20-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Diethylene glycol ethyl vinyl ether | C8H16O3 | CID 25008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,2-bis(1-ethoxyethoxy)-4-vinylbenzene | 186768-92-3 [m.chemicalbook.com]

Technical Support Center: Controlling Polydispersity in poly(1-ethenyl-4-(2-ethoxyethoxy)benzene)

Welcome to the technical support center for the synthesis of poly(1-ethenyl-4-(2-ethoxyethoxy)benzene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving fine control over the polydispersity of this polymer. Here, we will delve into the nuances of various living polymerization techniques, offering practical, field-proven insights to ensure the successful synthesis of well-defined polymers.

Introduction to poly(1-ethenyl-4-(2-ethoxyethoxy)benzene)

Poly(1-ethenyl-4-(2-ethoxyethoxy)benzene) is a functionalized polystyrene derivative with an ethoxyethoxy side chain. This modification imparts unique solubility characteristics and potential for post-polymerization modification, making it a valuable material in various applications, including drug delivery and advanced materials. Achieving a low polydispersity index (PDI) is often critical for these applications, as it ensures batch-to-batch reproducibility and predictable material performance. This guide will focus on the practical aspects of controlling the molecular weight distribution of this polymer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common challenges and inquiries encountered during the synthesis of poly(1-ethenyl-4-(2-ethoxyethoxy)benzene).

FAQ 1: General Polymerization and Monomer Handling

Question: I am new to working with 1-ethenyl-4-(2-ethoxyethoxy)benzene. What are the critical initial steps for a successful polymerization?

Answer: A successful polymerization begins with a pristine monomer. The presence of impurities, particularly water and inhibitors, can be detrimental to living polymerization techniques, leading to premature termination and a broad PDI.

Troubleshooting Guide: Monomer Purification

| Issue | Potential Cause | Recommended Action |

| High PDI in the final polymer | Presence of inhibitors (e.g., tert-butylcatechol) in the monomer. | Pass the monomer through a column of basic alumina to remove the inhibitor.[1] |

| Broad or multimodal GPC trace | Presence of water or other protic impurities. | Dry the monomer over a suitable drying agent like calcium hydride (CaH₂) and subsequently distill under reduced pressure.[2] |

| Inconsistent polymerization kinetics | Dissolved oxygen in the monomer or solvent. | Degas the purified monomer and solvent by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[1] |

Experimental Protocol: Monomer Purification

-

Inhibitor Removal: Pass the commercially available 1-ethenyl-4-(2-ethoxyethoxy)benzene through a short column packed with basic alumina.

-

Drying: Stir the inhibitor-free monomer over powdered calcium hydride (CaH₂) overnight under an inert atmosphere.

-

Distillation: Vacuum distill the monomer from CaH₂. Collect the fraction that boils at the expected temperature and pressure.

-

Storage: Store the purified monomer under an inert atmosphere in a sealed flask, preferably in a freezer, to prevent spontaneous polymerization.

FAQ 2: Anionic Polymerization

Question: I am attempting the anionic polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene using an organolithium initiator, but I'm observing a higher than expected PDI. What could be the cause?

Answer: Anionic polymerization is highly sensitive to impurities and reaction conditions. The ether side chain of your monomer can also influence the polymerization behavior.

Troubleshooting Guide: Anionic Polymerization

| Issue | Potential Cause | Recommended Action |

| Broad PDI (>1.2) | Impurities in the monomer, solvent, or glassware. | Ensure rigorous purification of all reagents and flame-drying of glassware under vacuum.[2][3] |

| Slow or incomplete initiation | Poor choice of initiator or solvent. | Use a more reactive initiator like sec-butyllithium or n-butyllithium. The presence of a polar solvent like tetrahydrofuran (THF) can accelerate initiation and propagation.[4][5] |

| Side reactions with the ether group | The Lewis basicity of the ether oxygen can interact with the lithium counter-ion, potentially altering the aggregation state and reactivity of the propagating chain ends.[4][6] | In non-polar solvents, the addition of a small amount of a polar co-solvent like THF can break up initiator aggregates and lead to more uniform initiation.[4][7] However, an excess of THF can lead to a different aggregation state with lower reactivity.[4] Careful optimization of the solvent system is crucial. |

| "Living" nature is lost | Presence of protic impurities (water, alcohols) or electrophiles that can quench the living carbanion. | Rigorously purify all reagents and maintain a scrupulously inert atmosphere throughout the experiment.[3] |

Experimental Protocol: Anionic Polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon inlet.

-

Solvent and Monomer Addition: Under a positive pressure of argon, cannulate dry, degassed toluene into the flask, followed by the purified 1-ethenyl-4-(2-ethoxyethoxy)benzene.

-

Initiation: Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the desired kinetics) and add the organolithium initiator (e.g., sec-butyllithium in cyclohexane) dropwise via syringe. A color change should be observed, indicating the formation of the styryl anion.

-

Propagation: Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by GC or ¹H NMR.

-

Termination: Quench the polymerization by adding a degassed protic solvent, such as methanol.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol. Filter and dry the polymer under vacuum.

Diagram: Anionic Polymerization Workflow

Caption: Workflow for anionic polymerization.

FAQ 3: RAFT Polymerization

Question: I am using RAFT polymerization to synthesize poly(1-ethenyl-4-(2-ethoxyethoxy)benzene) and my GPC trace shows a shoulder at either high or low molecular weight. How can I resolve this?

Answer: The appearance of shoulders in the GPC trace during RAFT polymerization often indicates issues with the initiation, chain transfer process, or termination reactions.

Troubleshooting Guide: RAFT Polymerization

| Issue | Potential Cause | Recommended Action |

| High molecular weight shoulder | This can be due to radical-radical coupling, especially at high monomer conversions.[8] | Stop the polymerization at a lower conversion (e.g., 70-80%). Alternatively, this could indicate that the chosen RAFT agent is not suitable for the monomer, leading to a loss of control.[8] |

| Low molecular weight shoulder | This may indicate slow initiation from the RAFT agent or the presence of impurities that act as chain transfer agents. | Ensure the use of a highly purified monomer and solvent. Consider a different RAFT agent with a higher transfer constant for styrenic monomers. Trithiocarbonates are often a good choice for these types of monomers.[4] |

| Broad PDI | The ratio of initiator to RAFT agent ([I]/[CTA]) is critical. A high ratio can lead to an increased number of "dead" chains initiated by the thermal initiator that are not controlled by the RAFT agent. | A common starting point is a [CTA]/[I] ratio of 5 to 10. This ratio may need to be optimized for your specific system. |

| Slow polymerization rate | The choice of the Z-group on the RAFT agent can influence the polymerization rate. | For styrenic monomers, dithiobenzoates generally provide good control but can sometimes lead to retardation. Trithiocarbonates offer a good balance of control and rate.[4] |

Experimental Protocol: RAFT Polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene

-

Reagents: 1-ethenyl-4-(2-ethoxyethoxy)benzene (purified), a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., toluene or 1,4-dioxane).

-

Procedure:

-

In a Schlenk flask, dissolve the monomer, RAFT agent, and initiator in the solvent.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Monitor the polymerization by taking samples at regular intervals for conversion and molecular weight analysis.

-

Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air.

-

Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

-

Diagram: RAFT Polymerization Mechanism

Caption: Key steps in RAFT polymerization.

FAQ 4: ATRP of Styrenic Monomers

Question: I am considering using Atom Transfer Radical Polymerization (ATRP) for 1-ethenyl-4-(2-ethoxyethoxy)benzene. Are there any specific considerations for this monomer?

Answer: ATRP is a robust method for polymerizing styrenic monomers. However, the ether side chain in your monomer could potentially coordinate with the copper catalyst, which might affect the polymerization kinetics.

Troubleshooting Guide: ATRP

| Issue | Potential Cause | Recommended Action |

| Poor control over polymerization | The ether oxygen in the monomer's side chain may coordinate with the copper catalyst, altering its reactivity. | The use of strongly coordinating ligands, such as tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), can help to stabilize the copper complex and maintain control.[9] |